molecular formula C6H3Cl2NO2 B1301064 2,5-Dichloroisonicotinic acid CAS No. 88912-26-9

2,5-Dichloroisonicotinic acid

Cat. No. B1301064
CAS RN: 88912-26-9
M. Wt: 192 g/mol
InChI Key: GFOVTTQVBDEYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloroisonicotinic acid is a compound that is structurally related to isonicotinic acid derivatives, which are known for their role in plant defense mechanisms. Although the provided papers do not directly discuss 2,5-dichloroisonicotinic acid, they do provide insights into similar compounds, such as 2,6-dichloroisonicotinic acid (INA) and 2-chloronicotinic acid, which share some structural similarities and can be used to infer certain properties and reactions of the compound .

Synthesis Analysis

The synthesis of related chlorinated nicotinic acids can be complex and involves multiple steps. For instance, the synthesis of 2-chloronicotinic acid has been reviewed, and various methods have been described, including cyclocondensation, which is considered a superior developing trend . Another example is the synthesis of a pharmaceutical intermediate that involves a regioselective chlorination step, which could potentially be adapted for the synthesis of 2,5-dichloroisonicotinic acid . Additionally, electroorganic synthesis methods have been reported for related compounds, such as 6-aminonicotinic acid, which could provide a basis for developing a synthesis route for 2,5-dichloroisonicotinic acid .

Molecular Structure Analysis

The molecular structure of chlorinated nicotinic acids is crucial for their biological activity. For example, the structural analysis of organostannoxanes derived from 2-chloroisonicotinic acid revealed ladder-like structures with various supramolecular interactions . Similarly, the synthesis of 2,2'-diselenobisnicotinic acid and its derivatives based on 2-chloronicotinic acid showed that the selenium atoms and pyridyls are coplanar, which is a distinctive feature compared to other diaromatic diselenides . These structural insights are important for understanding the reactivity and potential applications of 2,5-dichloroisonicotinic acid.

Chemical Reactions Analysis

Chlorinated nicotinic acids can participate in various chemical reactions due to their reactive sites. For instance, the inhibition of catalase activity by 2,6-dichloroisonicotinic acid suggests that it can interact with proteins and potentially affect biochemical pathways . The synthesis of dichloroisoeverninic acid, although not the same compound, demonstrates the reactivity of chlorinated aromatic acids and their potential to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nicotinic acids are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 2,5-dichloroisonicotinic acid, they do mention properties of related compounds. For example, the synthesis and characterization of organostannoxanes derived from 2-chloroisonicotinic acid include detailed spectroscopic analysis, which is essential for understanding the physical properties of these compounds . The process improvement on the synthesis of 2-chloronicotinic acid also implies that the physical properties can be influenced by the synthetic route and conditions .

Scientific Research Applications

Cross-Coupling Reactions

2,5-Dichloroisonicotinic acid has been utilized in regioselective cross-coupling reactions with dihalo heterocycles. The carboxylic acid anion moiety serves as a directing group, producing selectively substituted nicotinic acids and triazoles under various conditions. This application is critical in organic chemistry for synthesizing complex molecules (Houpis et al., 2010).

Synthesis of Bifunctional Chelators

2,5-Dichloroisonicotinic acid analogues like 6-Hydrazinonicotinic acid (HYNIC) are employed as bifunctional chelators for technetium in radiopharmaceuticals. These chelators capture technetium efficiently, although their structure in labeled complexes remains a subject of ongoing research (Meszaros et al., 2011).

Inducing Biosynthesis of Plant Secondary Metabolites

Novel 2,5-Dichloroisonicotinic acid derivatives have been synthesized and evaluated as potential elicitors for inducing the biosynthesis of secondary metabolites in plants, such as Taxus chinensis. This application is significant for enhancing the production of bioactive compounds in plant cell cultures (Qian et al., 2006).

Biotransformation in Pharmaceutical Synthesis

2,5-Dichloroisonicotinic acid derivatives are used in the biotransformation process for synthesizing key precursors in the production of pesticides and medicines. For instance, Rhodococcus erythropolis has been studied for converting related compounds into useful intermediates (Jin et al., 2011).

Application in Postharvest Disease Control in Citrus Fruits

2,5-Dichloroisonicotinic acid (INA) has been effective in controlling postharvest diseases in citrus fruits. It enhances defense-related enzymes and reduces disease development, suggesting its potential use as a chemical fungicide substitute (Jing et al., 2020).

Molecular Dynamics and Vibrational Spectra Analysis

Studies involving molecular structure and vibrational spectra of 2,5-Dichloroisonicotinic acid derivatives contribute to a deeper understanding of their properties, which is essential for various applications in chemistry and material science (Karabacak et al., 2008).

Safety And Hazards

2,5-Dichloroisonicotinic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,5-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOVTTQVBDEYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371117
Record name 2,5-Dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroisonicotinic acid

CAS RN

88912-26-9
Record name 2,5-Dichloroisonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88912-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloroisonicotinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At −75° C., 2,5-dichloropyridine (3.7 g) was added to a solution of butyl lithium (25 ml, 1M) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (5.3 ml) in THF (50 ml) under a nitrogen atmosphere at −75° C. and the reaction mixture stirred for 2 h, poured onto dry ice, and water (50 ml) added. The aqueous phase was washed with diethyl ether; acidified to pH 2 and the white solid filtered off dried to give the product (2.5 g), a known compound, for the next reaction, without further characterization other than ascertaining that the compound was one spot by tlc with the expected molecular weight (M−1) of 190.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloroisonicotinic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dichloroisonicotinic acid
Reactant of Route 3
Reactant of Route 3
2,5-Dichloroisonicotinic acid
Reactant of Route 4
Reactant of Route 4
2,5-Dichloroisonicotinic acid
Reactant of Route 5
2,5-Dichloroisonicotinic acid
Reactant of Route 6
2,5-Dichloroisonicotinic acid

Citations

For This Compound
12
Citations
Z Xie, Z Chen - Plant physiology, 1999 - academic.oup.com
Salicylic acid (SA) is known to induce alternative pathway respiration by activating expression of the alternative oxidase gene. In the present study we report a rapid mode of action by …
Number of citations: 178 academic.oup.com
SM Wilkinson, ML Barron… - ACS chemical …, 2017 - ACS Publications
Adamantanyl benzamide 1 was identified as a potent P2X 7 R antagonist but failed to progress further due to poor metabolic stability. We describe the synthesis and SAR of a series of …
Number of citations: 36 pubs.acs.org
J Xie, GI Poda, Y Hu, NX Chen, RF Heier… - Bioorganic & medicinal …, 2011 - Elsevier
Installation of sites for metabolism in the lead compound PHA-767408 was the key focus of the IKK-2 inhaled program. This paper reports our efforts to identify a novel series of …
Number of citations: 16 www.sciencedirect.com
L Brewitz, Y Nakashima, SK Piasecka… - Journal of Medicinal …, 2023 - ACS Publications
Jumonji-C domain-containing protein 5 (JMJD5) is a 2-oxoglutarate (2OG)-dependent oxygenase that plays important roles in development, circadian rhythm, and cancer through …
Number of citations: 1 pubs.acs.org
K Yamada, J Levell, T Yoon, D Kohls… - Journal of Medicinal …, 2017 - ACS Publications
The observed structure–activity relationship of three distinct ATP noncompetitive With-No-Lysine (WNK) kinase inhibitor series, together with a crystal structure of a previously disclosed …
Number of citations: 32 pubs.acs.org
EJ Hanan, RV Fucini, MJ Romanowski… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 2-amino-isoxazolopyridines was designed and synthesized as Polo-like kinase (Plk) inhibitors. Key SAR and crystallographic data are discussed. More advanced analogues …
Number of citations: 26 www.sciencedirect.com
CW Locuson, DA Rock, JP Jones - Biochemistry, 2004 - ACS Publications
The cytochrome P450 (CYP) isoforms involved in xenobiotic metabolism are enzymes whose substrate selectivity remains difficult to predict due to wide specificity and dynamic protein−…
Number of citations: 60 pubs.acs.org
O Hurtado - 2004 - vtechworks.lib.vt.edu
The parasitic angiosperm Orobanche aegyptiaca (Pers.) (Egyptian broomrape) is a root holoparasite that causes severe losses in yield and quality of many crops. Control of Orobanche …
Number of citations: 7 vtechworks.lib.vt.edu
Z Xie - 2000 - search.proquest.com
Induction of PR-1 proteins, the most widely used marker of acquired resistance, by salicylic acid (SA) and its analogs was examined in tobacco leaves and cell suspension cultures, and …
Number of citations: 2 search.proquest.com
JP Martínez, R Fuentes, K Farías, C Lizana, JF Alfaro… - Agronomy, 2020 - mdpi.com
The effects of salt on the quality of fruits were investigated in order to compare the impact of salt on key fruit properties of the cultivated domesticated tomato species (Solanum …
Number of citations: 25 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.